

(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B017610

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**

Foreword: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has consistently demonstrated that true laboratory safety transcends mere compliance with regulations. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is dedicated to **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**, a chiral building block with significant utility in pharmaceutical and organic synthesis.^[1] While this compound is integral to advancing complex synthetic pathways, its safe and effective use demands a comprehensive understanding of its properties and potential hazards.

This document is structured to provide not just protocols, but the scientific rationale behind them. We will delve into the physicochemical properties of the molecule, assess potential hazards based on available data for structurally similar compounds, and establish robust procedures for its handling, storage, and emergency management. The goal is to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work with the highest degree of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Profile

(S)-4-Benzylxymethyl-2,2-dimethyl-1,3-dioxolane (CAS RN: 16495-03-7) is a versatile chiral intermediate.[1][2] Its structure, featuring a protected glycerol backbone, makes it a valuable precursor in asymmetric synthesis.[1] A thorough understanding of its physical properties is the foundation of safe handling, influencing everything from storage conditions to the choice of appropriate experimental apparatus.

Caption: Chemical structure of **(S)-4-Benzylxymethyl-2,2-dimethyl-1,3-dioxolane**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	16495-03-7	[1][2][3]
Molecular Formula	C ₁₃ H ₁₈ O ₃	[1][2][3]
Molecular Weight	222.28 g/mol	[1][2][3]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.050 g/mL at 20 °C	[1][3]
Flash Point	100 °C (212 °F)	[3]
Boiling Point	79-80 °C at 0.05 mm Hg	[3]
Solubility	Soluble in Chloroform, Ethyl Acetate	[3]

| Storage Temperature | 2-8 °C, Sealed in a dry environment | [1][3] |

Section 2: Hazard Identification and Risk Assessment

A specific, comprehensive Safety Data Sheet (SDS) for **(S)-4-Benzylxymethyl-2,2-dimethyl-1,3-dioxolane** is not readily available in public databases. This is a critical data gap. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally

related compounds. This approach is fundamental to ensuring a self-validating system of safety; we assume the highest reasonable level of risk based on analogous structures.

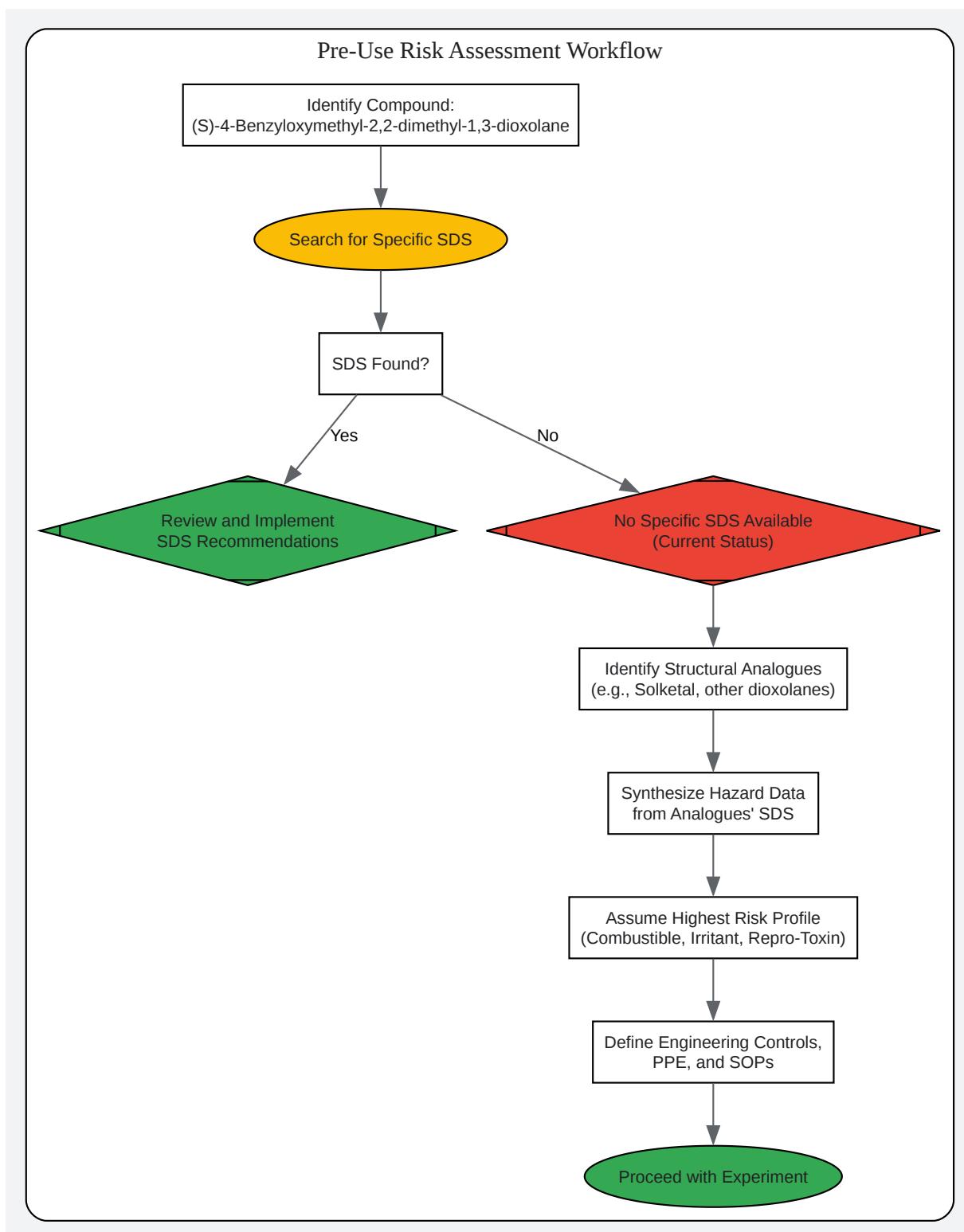

The primary analogues for this assessment are other substituted dioxolanes, such as (\pm)-2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (Solketal) and 4-[(Benzyl)oxy]methyl]-1,3-dioxolan-2-one.

Table 2: Hazard Profile Based on Structural Analogues

Hazard Classification	GHS Code	Potential Effects & Rationale	Source(s)
Combustible Liquid	H227	<p>The compound has a flash point of 100°C. While not highly flammable, it can ignite with a sufficient heat source. Vapors may form explosive mixtures with air upon intense heating.</p>	[4][5]
Serious Eye Irritation	H319	<p>Dioxolane-based structures are known to cause serious eye irritation upon contact.</p>	[4][6]
Skin Irritation	H315	<p>May cause skin irritation upon prolonged or repeated contact.</p>	[6]
Respiratory Irritation	H335	<p>Inhalation of vapors or aerosols may cause respiratory tract irritation.</p>	[6]

| Reproductive Toxicity | H361 | Solketal, a key structural component, is suspected of damaging fertility or the unborn child. This is a significant concern that mandates stringent handling controls. |[\[4\]](#) |

Expert Insight: The Causality of Hazards The toxicological profile can be inferred from the molecule's structure. The dioxolane ring, while relatively stable, can be hydrolyzed under acidic conditions. The ether linkage and the aromatic ring present sites for metabolic activity. The potential for eye and skin irritation is common for organic solvents and intermediates of this nature. The suspected reproductive toxicity associated with the core glycerol acetonide structure is the most significant long-term health risk and must be the primary driver of control measures.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for conducting a risk assessment when a specific SDS is unavailable.

Section 3: Exposure Controls & Personal Protection

Based on the risk assessment, a multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls:

- Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
- Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that might generate higher concentrations of vapor.[\[7\]](#)
- Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[\[8\]](#)

Personal Protective Equipment (PPE): The selection of PPE is not a checklist; it is a system designed to protect against the specific hazards identified.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection	Specification	Rationale & Best Practices
Eye/Face	Chemical safety goggles (ANSI Z87.1 standard). A face shield should be worn over goggles when there is a significant splash risk.	Protects against splashes that can cause serious eye irritation.[4][5] Goggles provide a seal around the eyes that standard safety glasses do not.
Hand	Nitrile or neoprene gloves.	Gloves must be inspected before use. Use proper removal technique to avoid skin contact.[4] Dispose of contaminated gloves immediately. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.
Body	Flame-retardant laboratory coat.	Protects skin from accidental contact and provides a barrier. A flame-retardant coat is recommended due to the compound's combustibility.

| Respiratory | Not required under normal use in a fume hood. | If the fume hood is not available or fails, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Storage Protocol:

- Temperature: Store in a refrigerator at 2-8°C.[1][3]

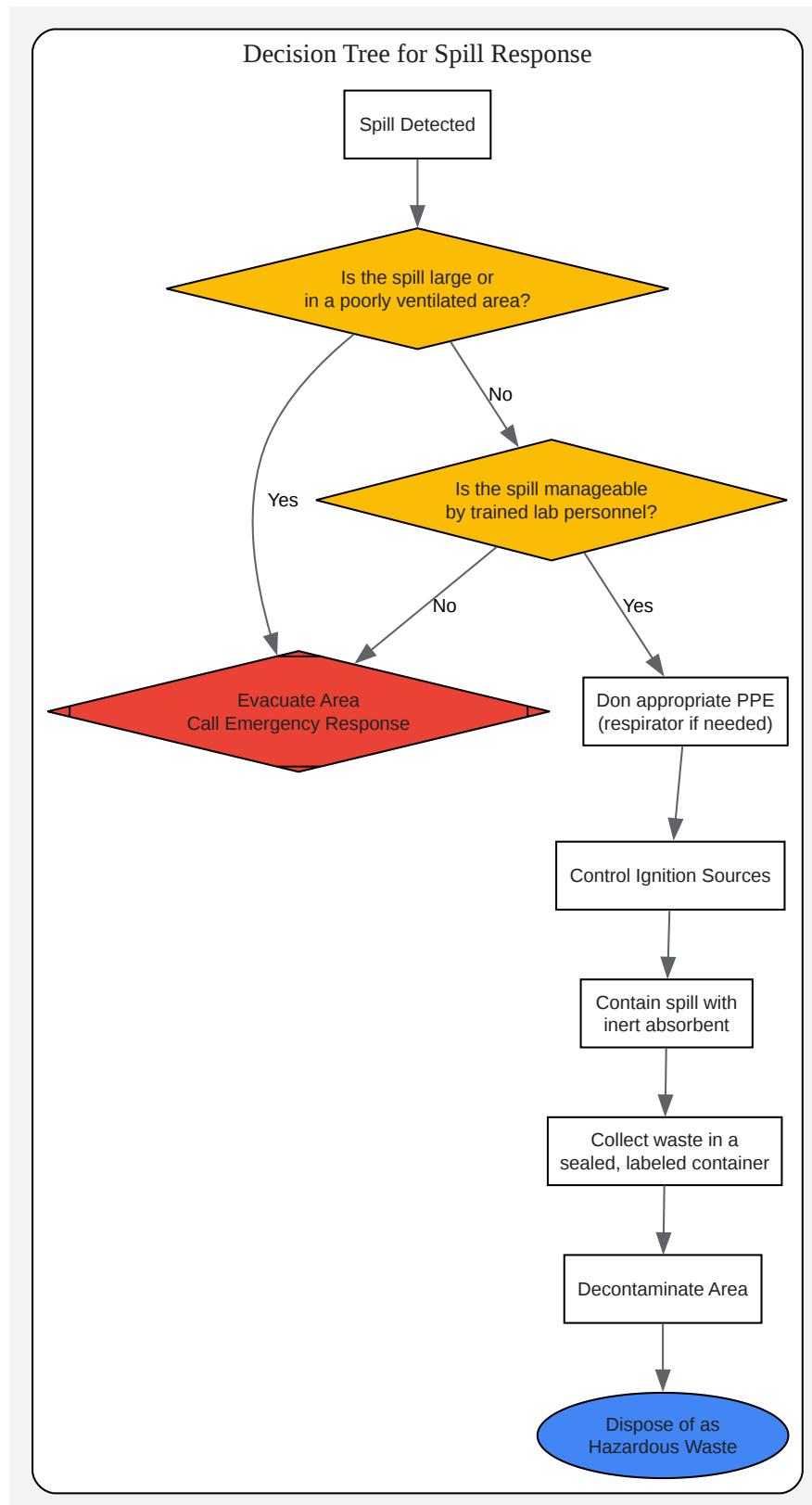
- Container: Keep the container tightly closed and sealed to prevent moisture ingress and vapor escape.[5]
- Location: Store in a well-ventilated, designated area for chemical reagents, away from heat, sparks, and open flames.[4][5]
- Incompatibilities: Segregate from strong acids and oxidizing agents to prevent potentially vigorous reactions.[5]

Experimental Protocol: Standard Laboratory Handling (Weighing & Transfer)

- Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the laboratory. Ensure the chemical fume hood is operational.
- Staging: Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood before retrieving the primary chemical container.
- Equilibration: If the container is refrigerated, allow it to warm to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.
- Transfer: Perform all transfers of the liquid within the fume hood. Use a clean pipette or syringe for liquid transfers. Avoid pouring directly from large containers to small ones to minimize splash risk.
- Weighing: If weighing is required, tare the receiving vessel on a balance outside the hood, then place it inside the hood for the addition of the chemical. Seal the vessel before re-weighing it outside the hood.
- Cleanup: After use, securely close the primary container and wipe it down with a damp cloth before returning it to storage. Decontaminate all equipment and the work surface within the fume hood.
- Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.


First Aid Measures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Protocol:

- Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
- Control: Keep away from all sources of ignition.[4]
- Ventilate: Ensure the area is well-ventilated, working from within a fume hood if possible.
- Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[4]
- Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use spark-generating tools.[8]
- Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

- Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for responding to a chemical spill.

Firefighting Measures:

- **Extinguishing Media:** Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).^{[4][5]} A water spray can be used to cool fire-exposed containers.^[8]
- **Hazards:** The substance is combustible. Vapors are heavier than air and can travel to an ignition source.^[4] Containers may explode when heated.^[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.^[5]
- **Protective Equipment:** Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 6: Waste Disposal

All waste containing **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane**, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

- **Collection:** Collect waste in designated, properly labeled, and sealed containers.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.^[4] Do not allow the product to enter drains or waterways.^[4]

Section 7: References

- **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane** - ChemicalBook. --INVALID-LINK--
- SAFETY DATA SHEET - Sigma-Aldrich (for (±)-2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane). --INVALID-LINK--
- **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane** - Chem-Impex. --INVALID-LINK--
- **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane** - PubChem. --INVALID-LINK--

- **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** | 16495-03-7 - TCI Chemicals. --INVALID-LINK--
- 4-[(Benzyl)oxy]methyl-1,3-dioxolan-2-one - Synquest Labs. --INVALID-LINK--
- SAFETY DATA SHEET - Sigma-Aldrich (for 1,3-Dioxolane). --INVALID-LINK--
- **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** | 16495-03-7 - TCI Chemicals (APAC). --INVALID-LINK--
- **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** | 16495-03-7 - TCI Chemicals (Europe). --INVALID-LINK--
- SAFETY DATA SHEET - Fisher Scientific (for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol). --INVALID-LINK--
- 16495-03-7|(S)-4-((Benzyl)oxy)methyl-2,2-dimethyl-1,3-dioxolane - BLDpharm. --INVALID-LINK--
- SAFETY DATA SHEET - Fisher Scientific (for 1,3-Dioxolane). --INVALID-LINK--
- Safety Data Sheet - Generic. --INVALID-LINK--
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. --INVALID-LINK--
- TCI AMERICA - Tokyo Chemical Industry (for (R)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane). --INVALID-LINK--
- **(R)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE** - ChemicalBook. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. (R)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017610#s-4-benzylloxymethyl-2-2-dimethyl-1-3-dioxolane-safety-and-handling\]](https://www.benchchem.com/product/b017610#s-4-benzylloxymethyl-2-2-dimethyl-1-3-dioxolane-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com